



Application Note: Quantification of Lodal (Rosuvastatin) in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Lodal	
Cat. No.:	B15347060	Get Quote

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Lodal** (Rosuvastatin) in human plasma. The active ingredient in **Lodal** is Rosuvastatin, a statin medication used to lower cholesterol and prevent cardiovascular disease.[1][2][3][4] This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in drug development and clinical research settings. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput plasma sample analysis.

Introduction

Rosuvastatin, the active pharmaceutical ingredient in **Lodal**, is a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][5] Monitoring its concentration in plasma is essential to understand its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[6][7] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification of drugs like Rosuvastatin in complex biological matrices such as plasma.[8][9] This application note provides a detailed protocol for the reliable quantification of Rosuvastatin in human plasma.



ExperimentalMaterials and Reagents

- Rosuvastatin reference standard
- Rosuvastatin-d6 (internal standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2 EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu LC-20AD or equivalent
- Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical Column: Thermo Hypurity C18 (50 mm × 4.6 mm, 5 μm) or equivalent[9]

Standard and Quality Control Sample Preparation

Stock solutions of Rosuvastatin and Rosuvastatin-d6 (IS) are prepared in methanol at a concentration of 1 mg/mL.[9] Working standard solutions are prepared by serial dilution of the stock solution with 50% methanol. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Protocols



Sample Preparation: Protein Precipitation

- Pipette 200 μ L of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the internal standard working solution (e.g., 300 ng/mL Rosuvastatin-d6 in 50% methanol).[9]
- · Vortex for 30 seconds.
- Add 750 μL of acetonitrile to precipitate plasma proteins.[9]
- Vortex vigorously for 5 minutes.
- Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of mobile phase.[9]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:



Parameter	Value
Column	Thermo Hypurity C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile(30:70, v/v)[9]
Flow Rate	0.4 mL/min[9]
Injection Volume	20 μL[10]
Column Temperature	40°C
Run Time	3.5 minutes[9]

Mass Spectrometry Conditions:

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive[9]	
Ion Spray Voltage	5000 V[9]	
Temperature	400°C[9]	
MRM Transitions	Rosuvastatin: m/z 482.1 \rightarrow 258.1Rosuvastatin-d6 (IS): m/z 488.2 \rightarrow 258.2[9]	
Dwell Time	200 ms	
Collision Energy	Rosuvastatin: 40 eVRosuvastatin-d6 (IS): 40 eV[9][10]	

Data and Results

The method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.

Linearity



The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Rosuvastatin in human plasma.[9] The correlation coefficient (r^2) was consistently \geq 0.99.

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r²)
Rosuvastatin	0.5 - 200	≥ 0.99[9]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented below.

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	≤ 15	85 - 115	≤ 15	85 - 115
LQC	1.5	≤ 15	85 - 115	≤ 15	85 - 115
MQC	50	≤ 15	85 - 115	≤ 15	85 - 115
HQC	150	≤ 15	85 - 115	≤ 15	85 - 115

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Recovery and Matrix Effect

The extraction recovery of Rosuvastatin from human plasma was determined to be consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Rosuvastatin	> 85[11]	85 - 115



Stability

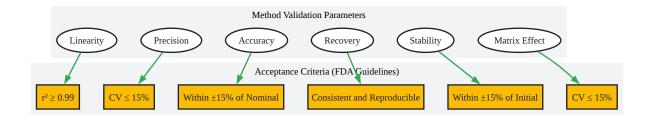
Rosuvastatin was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, three freeze-thaw cycles, and long-term storage at -70°C.[9][12]

Visualizations



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Caption: Experimental workflow for Rosuvastatin quantification in plasma.



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Caption: Key parameters and criteria for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of **Lodal** (Rosuvastatin) in human plasma. The simple protein precipitation



sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic and bioequivalence studies in a regulated bioanalytical laboratory. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and stability.

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